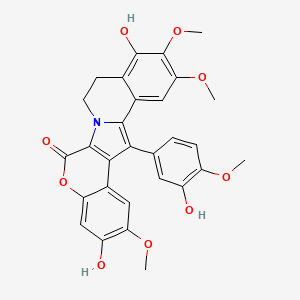
Lamellarin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lamellarin E is an antineoplastic.
Applications De Recherche Scientifique
Structure and Isolation
Lamellarin E is derived from marine organisms, primarily ascidians, and is characterized by a complex structure that includes a pyrrole-derived alkaloid framework. Its isolation and synthesis have been subjects of extensive research, with various derivatives being created to enhance its biological efficacy .
Biological Activities
1. Anticancer Properties
This compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and colorectal cancer cells. The mechanism of action is primarily through the inhibition of topoisomerases, which are crucial enzymes involved in DNA replication and repair .
Case Studies:
- MCF7 Breast Cancer Cells : Treatment with lamellarin D (a close analog) leads to an accumulation of specific metabolites indicative of disrupted metabolic pathways associated with cancer cell survival .
- Colorectal Cancer : Lamellarin derivatives have demonstrated potent cytotoxic effects against colorectal cancer cells, suggesting a promising avenue for therapeutic development .
2. Antiviral Activity
Recent studies have indicated that this compound may also possess antiviral properties. It has been evaluated for its ability to inhibit viral replication in vitro, although further research is needed to elucidate its full potential in this area .
3. Multidrug Resistance Reversal
This compound has been investigated for its capacity to reverse multidrug resistance (MDR) in cancer cells. By modulating drug efflux mechanisms, it enhances the efficacy of conventional chemotherapeutics . This property is particularly valuable in treating cancers that exhibit resistance to standard therapies.
Pharmacological Applications
1. Drug Development
The unique structure of this compound serves as a scaffold for the development of novel anticancer agents. Researchers are exploring modifications to improve solubility and bioavailability while maintaining or enhancing anticancer activity .
2. Targeted Therapy
Lamellarin derivatives are being studied as potential candidates for targeted therapies against specific mutations in oncogenes, such as the epidermal growth factor receptor (EGFR). For instance, modifications to lamellarin N have resulted in compounds that effectively target resistant mutant forms of EGFR .
Comparative Data Table
Propriétés
Numéro CAS |
115982-19-9 |
|---|---|
Formule moléculaire |
C29H25NO9 |
Poids moléculaire |
531.5 g/mol |
Nom IUPAC |
7,18-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16,17-trimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18-octaen-3-one |
InChI |
InChI=1S/C29H25NO9/c1-35-19-6-5-13(9-17(19)31)23-24-16-11-21(36-2)18(32)12-20(16)39-29(34)26(24)30-8-7-14-15(25(23)30)10-22(37-3)28(38-4)27(14)33/h5-6,9-12,31-33H,7-8H2,1-4H3 |
Clé InChI |
JAYUXAMNSNMXCO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)OC)O |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)OC)O |
Apparence |
Solid powder |
Key on ui other cas no. |
115982-19-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lamellarin E; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















